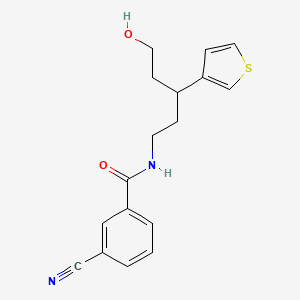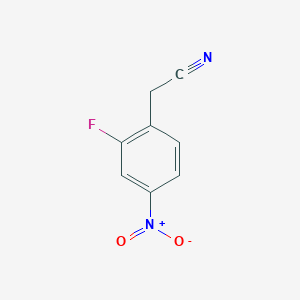![molecular formula C13H16F3NO B2532252 N-{[4-(3,3,3-trifluoropropoxy)phenyl]methyl}cyclopropanamine CAS No. 1378948-09-4](/img/structure/B2532252.png)
N-{[4-(3,3,3-trifluoropropoxy)phenyl]methyl}cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[4-(3,3,3-trifluoropropoxy)phenyl]methyl}cyclopropanamine is a chemical compound characterized by the presence of a trifluoropropoxy group attached to a phenyl ring, which is further connected to a cyclopropanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(3,3,3-trifluoropropoxy)phenyl]methyl}cyclopropanamine typically involves the following steps:
Preparation of [4-(3,3,3-trifluoropropoxy)phenyl]methanol: This intermediate can be synthesized by reacting 4-hydroxybenzyl alcohol with 3,3,3-trifluoropropyl bromide in the presence of a base such as potassium carbonate.
Formation of [4-(3,3,3-trifluoropropoxy)phenyl]methyl bromide: The methanol intermediate is then converted to the corresponding bromide using phosphorus tribromide.
Cyclopropanation: The final step involves the reaction of [4-(3,3,3-trifluoropropoxy)phenyl]methyl bromide with cyclopropanamine under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[4-(3,3,3-trifluoropropoxy)phenyl]methyl}cyclopropanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoropropoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-{[4-(3,3,3-trifluoropropoxy)phenyl]methyl}cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-{[4-(3,3,3-trifluoropropoxy)phenyl]methyl}cyclopropanamine involves its interaction with specific molecular targets. The trifluoropropoxy group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with proteins, enzymes, or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{[4-(trifluoromethoxy)phenyl]methyl}cyclopropanamine
- N-{[4-(trifluoromethyl)phenyl]methyl}cyclopropanamine
- N-{[4-(3,3,3-trifluoropropoxy)phenyl]methyl}propan-2-amine
Uniqueness
N-{[4-(3,3,3-trifluoropropoxy)phenyl]methyl}cyclopropanamine is unique due to the presence of the trifluoropropoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These features make it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
N-[[4-(3,3,3-trifluoropropoxy)phenyl]methyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)7-8-18-12-5-1-10(2-6-12)9-17-11-3-4-11/h1-2,5-6,11,17H,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBNVNXUVIUCMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=C(C=C2)OCCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[2-(3-fluorophenyl)-2-oxoethyl]-3-hydroxy-7-methyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2532170.png)
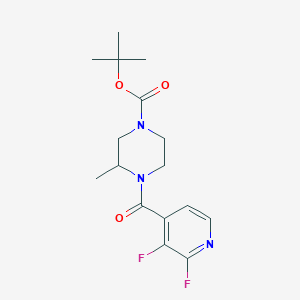
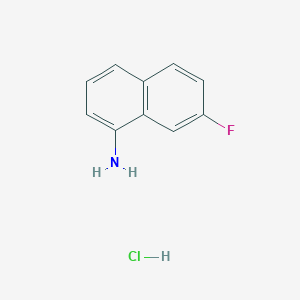
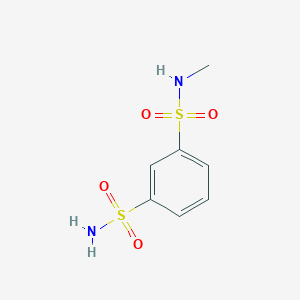
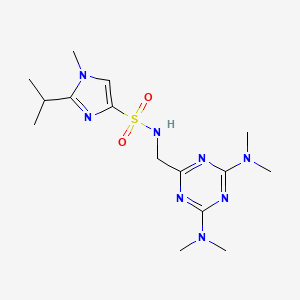
![N-cyclopentyl-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2532181.png)
![2-imino-8-methoxy-N-[3-(methylsulfanyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2532183.png)
![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-nitrophenoxy)acetamide](/img/structure/B2532184.png)
![4-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]vinyl}amino)-N,N-dimethylbenzenesulfonamide](/img/structure/B2532187.png)
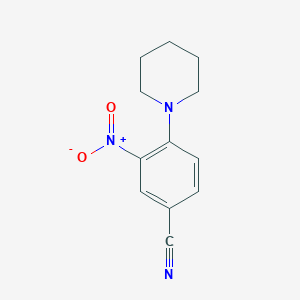
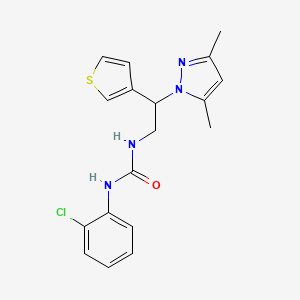
![3-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2532190.png)
